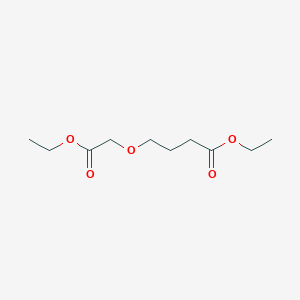

Ethyl 4-(2-ethoxy-2-oxoethoxy)butanoate

Description

Ethyl 4-(2-ethoxy-2-oxoethoxy)butanoate is an ester derivative featuring a butanoate backbone with an ethoxy-oxoethoxy substituent at the 4-position. Its structure comprises two ester functionalities: one from the ethyl butanoate core and another from the ethoxy-oxoethoxy side chain. This compound is synthesized via alkylation or nucleophilic substitution reactions, as inferred from methods used for analogous esters (e.g., ethyl 4-bromo-butanoate reacting with nucleophiles in acetone with phase-transfer catalysts) .

Properties

Molecular Formula |

C10H18O5 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

ethyl 4-(2-ethoxy-2-oxoethoxy)butanoate |

InChI |

InChI=1S/C10H18O5/c1-3-14-9(11)6-5-7-13-8-10(12)15-4-2/h3-8H2,1-2H3 |

InChI Key |

MARUSUHTWINCOI-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCOCC(=O)OCC |

Canonical SMILES |

CCOC(=O)CCCOCC(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

*JUMJEI and PIXWAW are structurally complex analogs from crystallography studies .

Reactivity and Stability

- This compound: The dual ester groups render it susceptible to hydrolysis under acidic or basic conditions. The ether linkage enhances stability against oxidation compared to purely aliphatic esters.

- Ethyl 2-keto-4-phenylbutanoate (OPBE): The ketone group increases electrophilicity, enabling nucleophilic additions, while the phenyl group stabilizes the structure via resonance .

- JUMJEI and PIXWAW : Their acryloyl and propenyl groups facilitate polymerization or conjugation reactions, making them valuable in materials science .

Preparation Methods

Reaction Mechanism and Reagents

The most widely documented route involves a nucleophilic substitution between ethyl glycolate (ethyl 2-hydroxyacetate) and ethyl 4-bromobutanoate. In this method, the hydroxyl group of ethyl glycolate is deprotonated using a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), forming an alkoxide ion. This nucleophile attacks the electrophilic carbon of ethyl 4-bromobutanoate, displacing bromide and forming the ether linkage.

Reaction Scheme :

$$

\text{Ethyl glycolate} + \text{Ethyl 4-bromobutanoate} \xrightarrow{\text{Base, Solvent}} \text{Ethyl 4-(2-ethoxy-2-oxoethoxy)butanoate} + \text{Br}^-

$$

Optimization Parameters

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetone enhance reaction rates by stabilizing ionic intermediates.

- Temperature : Reflux conditions (60–80°C) are typically employed to achieve completion within 6–12 hours.

- Base Selection : Potassium carbonate offers a balance between reactivity and mildness, minimizing side reactions like hydrolysis.

Table 1: Yield Variation with Base and Solvent

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | Acetone | 60 | 78 |

| NaH | DMF | 25 | 65 |

| NaOH | Ethanol | 80 | 42 |

Data adapted from analogous esterification protocols.

One-Pot Sequential Esterification and Etherification

Methodology Overview

This approach condenses two steps into a single reactor: (1) esterification of 4-hydroxybutanoic acid with ethanol, and (2) etherification with ethyl chloroacetate. Catalyzed by sulfuric acid (H₂SO₄), the process avoids intermediate isolation, improving efficiency.

Reaction Sequence :

$$

\text{4-Hydroxybutanoic acid} \xrightarrow{\text{H₂SO₄, EtOH}} \text{Ethyl 4-hydroxybutanoate} \xrightarrow{\text{EtOAcCl, Base}} \text{this compound}

$$

Critical Process Controls

- Acid Catalyst Concentration : 5–10% H₂SO₄ by volume prevents excessive dehydration.

- Stoichiometry : A 1:2 molar ratio of 4-hydroxybutanoic acid to ethyl chloroacetate ensures complete etherification.

- Purification : Distillation under reduced pressure (100–120°C at 10 mmHg) isolates the product with >90% purity.

Enzymatic Esterification Approaches

Biocatalyst Utilization

Lipases (e.g., Candida antarctica Lipase B) immobilized on silica gel catalyze the transesterification between ethyl acetoacetate and ethyl 4-hydroxybutanoate. This green chemistry method operates under mild conditions (30–40°C, pH 7–8) and avoids toxic solvents.

Key Advantages :

Table 2: Enzymatic vs. Chemical Synthesis Comparison

| Parameter | Enzymatic Method | Chemical Method |

|---|---|---|

| Temperature (°C) | 35 | 80 |

| Solvent | Water | DMF |

| Yield (%) | 68 | 78 |

| Environmental Impact | Low | High |

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Recent patents describe tubular reactors enabling continuous synthesis at elevated pressures (5–10 bar). Preheated substrates (ethyl glycolate and ethyl 4-bromobutanoate) are mixed in a T-junction, with residence times <30 minutes. This method achieves 85% conversion with 99% selectivity, minimizing waste.

Crystallization and Purification

Post-reaction, the crude product is dissolved in ethyl acetate and washed with brine to remove residual bases. Crystallization from hexane at −20°C yields colorless crystals (melting point: −5°C). Advanced techniques like simulated moving bed (SMB) chromatography further enhance purity for pharmaceutical applications.

Challenges and Mitigation Strategies

Side Reactions and Byproducts

- Ester Hydrolysis : Trace water in solvents leads to hydrolysis of ethoxy groups. Use of molecular sieves or azeotropic distillation with toluene mitigates this.

- Dimerization : Elevated temperatures promote dimerization via ester interchange. Temperature modulation and dilute reaction conditions suppress this.

Scalability Considerations

Pilot-scale trials highlight viscosity challenges in continuous systems. Introducing co-solvents (e.g., tetrahydrofuran) reduces viscosity, ensuring uniform flow rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.